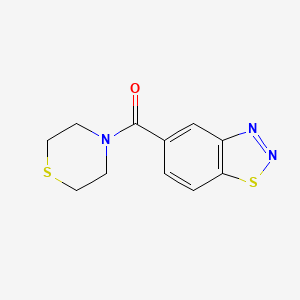

![molecular formula C21H21N3O4 B5563675 N-allyl-2-(3-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5563675.png)

N-allyl-2-(3-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-allyl-2-(3-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as AMPP and has been extensively studied for its biological activities, including its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments, and future directions.

Scientific Research Applications

Computational and Pharmacological Evaluation of Heterocyclic Compounds Research emphasizes the computational and pharmacological evaluation of heterocyclic compounds, including 1,3,4-oxadiazole derivatives, for their potential in toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These derivatives show varying degrees of binding and inhibitory effects across different assays, highlighting their potential in medical applications (Faheem, 2018).

Design and Synthesis of New Chemotherapeutic Agents Another study outlines the design and synthesis of hydrazide and oxadiazole derivatives, evaluating their antimicrobial and antiproliferative activities against various bacterial strains and human tumor cell lines. These derivatives exhibit promising inhibitory activity, particularly against A549 lung and MCF7 breast cancer cell lines, suggesting their utility as chemotherapeutic agents (Kaya et al., 2017).

NMR Study of a Novel 1,3,4-Oxadiazole Derivative The structural determination of a novel 1,3,4-oxadiazole derivative through NMR techniques, including the assignment of 1H and 13C NMR signals, offers insights into the compound's configuration and potential reactivity, furthering the understanding of such derivatives in chemical research (Li Ying-jun, 2012).

Metabolism of Chloroacetamide Herbicides Although not directly related to the exact compound , research into the metabolism of chloroacetamide herbicides in human and rat liver microsomes provides valuable insights into the metabolic pathways and potential toxicological profiles of related acetamide compounds, which could inform safety assessments and therapeutic applications of related chemical entities (Coleman et al., 2000).

Pharmacological Evaluation of 1,3,4-Oxadiazole Derivatives The pharmacological evaluation of 1,3,4-oxadiazole derivatives as inhibitors of specific proteins implicated in cancer provides a foundation for developing new therapeutic agents. Such studies highlight the potential of these compounds in targeting molecular pathways associated with tumor growth and proliferation (Panchal et al., 2020).

properties

IUPAC Name |

2-(3-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-prop-2-enylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O4/c1-3-12-24(20(25)15-27-18-11-7-10-17(13-18)26-2)14-19-22-21(23-28-19)16-8-5-4-6-9-16/h3-11,13H,1,12,14-15H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHUYBFZAIIFTAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OCC(=O)N(CC=C)CC2=NC(=NO2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-prop-2-enylacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3,4-dimethylphenyl)(3-pyridinyl)methyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5563594.png)

![1-[(3-methylbenzyl)sulfonyl]-N-[3-(1-pyrrolidinyl)butyl]-4-piperidinecarboxamide](/img/structure/B5563597.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B5563607.png)

![4-[4-(3-fluorobenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5563631.png)

![3-(2-chlorophenyl)-6-[(5-methyl-2-furyl)methylene][1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B5563638.png)

![N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B5563650.png)

![4-[(cyclohexylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5563683.png)

![2,2'-[(6-piperidin-1-yl-1,3,5-triazine-2,4-diyl)diimino]diacetic acid](/img/structure/B5563686.png)

![1-{[3-(1-butyl-1H-imidazol-2-yl)piperidin-1-yl]sulfonyl}azepane](/img/structure/B5563697.png)

![1,3-dimethyl-6-(tetrahydrofuran-2-ylmethyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5563703.png)